molecular formula C12H14N2S B454720 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 438215-91-9

4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B454720
CAS No.: 438215-91-9
M. Wt: 218.32g/mol
InChI Key: TYFLPTHRTUYMKD-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine is an organic compound with a thiazole ring substituted with a 3,4-dimethylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired thiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce nitro or halogen groups to the aromatic ring.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-5-methyl-1,3-thiazol-2-amine: Similar structure but lacks the dimethyl substitution on the phenyl ring.

    4-(3-Methylphenyl)-5-methyl-1,3-thiazol-2-amine: Similar structure with only one methyl group on the phenyl ring.

    4-(4-Methylphenyl)-5-methyl-1,3-thiazol-2-amine: Similar structure with a single methyl group at a different position on the phenyl ring.

Uniqueness

The presence of two methyl groups on the phenyl ring in 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine can influence its chemical reactivity and biological activity, making it unique compared to its analogs. This substitution pattern can affect the compound’s electronic properties and steric interactions, leading to different behavior in chemical reactions and biological systems.

Biological Activity

4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine is an organic compound belonging to the thiazole family, characterized by its unique structure that includes a thiazole ring and a dimethyl-substituted phenyl group. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula: C₁₂H₁₄N₂S
  • Molecular Weight: 218.32 g/mol
  • CAS Number: 438215-91-9

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may inhibit or activate various enzymes and receptors, influencing critical cellular pathways. The exact mechanisms are still under investigation, but preliminary studies suggest that the thiazole moiety plays a significant role in its biological efficacy.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth. The compound's structure allows it to penetrate microbial membranes effectively, leading to cell death.

Anticancer Activity

The anticancer potential of this compound has been a focal point of research. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including:

Cell LineIC50 (µg/mL)
MCF-7 (breast cancer)1.61 ± 1.92
A549 (lung cancer)1.98 ± 1.22
HeLa (cervical cancer)Not specified

These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Case Studies

  • Study on Anticancer Activity:
    A study focused on the effects of thiazole derivatives on MCF-7 cells reported significant antiproliferative activity for compounds similar to this compound. The study utilized MTT assays to quantify cell viability and observed that compounds containing thiazole rings exhibited enhanced cytotoxic effects compared to those without .
  • Antimicrobial Efficacy:
    Another investigation assessed the antimicrobial properties of various thiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that this compound showed promising activity against resistant strains, highlighting its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of two methyl groups on the phenyl ring enhances its reactivity and biological efficacy compared to similar compounds with fewer substitutions. For instance:

CompoundStructureBiological Activity
4-(Phenyl)-5-methyl-1,3-thiazol-2-amineLess substitutedLower activity
4-(3-Methylphenyl)-5-methyl-1,3-thiazol-2-amineOne methyl groupModerate activity

The substitution pattern affects electronic properties and steric interactions, which are critical for binding to biological targets.

Properties

IUPAC Name

4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-7-4-5-10(6-8(7)2)11-9(3)15-12(13)14-11/h4-6H,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFLPTHRTUYMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=N2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357079
Record name 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438215-91-9
Record name 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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